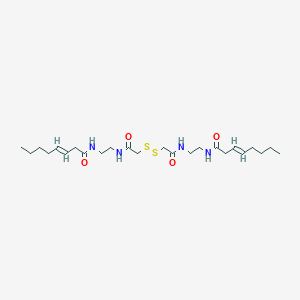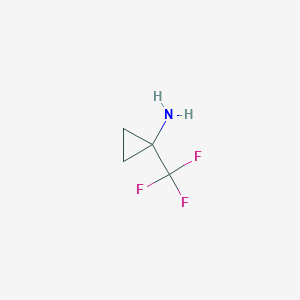![molecular formula C13H26N2O3 B038673 4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine CAS No. 111681-72-2](/img/structure/B38673.png)
4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine is an organic compound with the chemical formula C13H26N2O3. It is a colorless liquid with a characteristic amine odor. This compound is soluble in water and many organic solvents, making it versatile for various applications in chemical synthesis and industrial processes .
Preparation Methods
The synthesis of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine can be achieved through two primary methods :
Condensation of N-methylimine with 2-bromoethanol: This method involves the reaction of N-methylimine with 2-bromoethanol under controlled conditions to form the desired product.
Reaction of morpholine with 4-(2-(1-methyl-2-oxoethyl)-4-iminoethyl)bromide: This method involves the reaction of morpholine with a bromide derivative to yield the target compound.
Chemical Reactions Analysis
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Esterification and Etherification: It can participate in esterification and etherification reactions, forming esters and ethers under appropriate conditions.
Scientific Research Applications
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has several scientific research applications :
Chemical Synthesis: It is used as a solvent, intermediate, or reagent in organic synthesis reactions, including esterification, etherification, and condensation reactions.
Surface Active Agents: Due to its surface-active properties, it is used in the preparation of lubricants, dye auxiliaries, and coating additives.
Biomedical Applications: It serves as a lysosome-targeting group in the synthesis of fluorescent probes for hydrogen sulfide imaging in living cells.
Mechanism of Action
The mechanism of action of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine involves its interaction with molecular targets and pathways . It is effective on leukotriene B4, bradykinin, prostaglandin E2, platelet-activating factor, or interleukin-1 beta-induced hyperalgesia, causing a decrease in pain threshold in the rat paw pressure model .
Comparison with Similar Compounds
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine can be compared with other similar compounds, such as :
4-(2-Aminoethyl)morpholine: This compound is widely used in biomedical applications as a lysosome-targeting group.
Morpholine: A simpler structure that serves as a building block for more complex derivatives.
N-Methylmorpholine: Another derivative used in organic synthesis and as a catalyst.
The uniqueness of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine lies in its dual morpholine rings and its versatility in various chemical reactions and applications.
Properties
CAS No. |
111681-72-2 |
|---|---|
Molecular Formula |
C13H26N2O3 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine |
InChI |
InChI=1S/C13H26N2O3/c1-13(12-15-4-9-17-10-5-15)18-11-6-14-2-7-16-8-3-14/h13H,2-12H2,1H3 |
InChI Key |
WTSZPGPMXVFMCG-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OCCN2CCOCC2 |
Canonical SMILES |
CC(CN1CCOCC1)OCCN2CCOCC2 |
Key on ui other cas no. |
111681-72-2 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)



![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)






